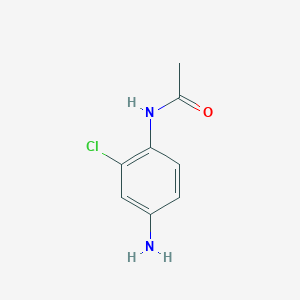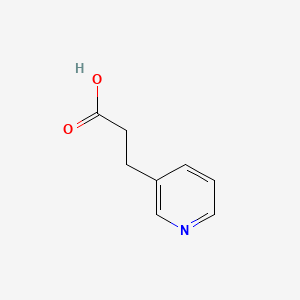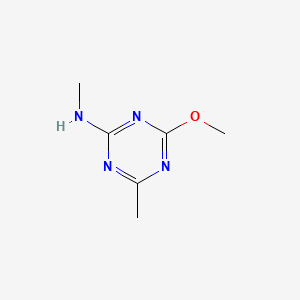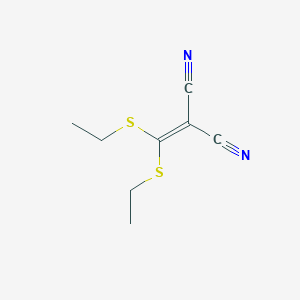
1,4-Dichloro-2-(methylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Dichloro-2-(methylsulfonyl)benzene, also known as 2,5-Dichlorophenyl methyl sulphone, is a chemical compound with the molecular formula C7H6Cl2O2S . It has a molecular weight of 225.09 g/mol .
Synthesis Analysis
The synthesis of 1,4-Dichloro-2-(methylsulfonyl)benzene involves electrophilic aromatic substitution . This process involves the attack of an electrophile on the carbon atoms of the aromatic ring, generating a cationic intermediate. The aromatic ring is regenerated from this cationic intermediate by the loss of a proton from the sp3-hybridized carbon .Molecular Structure Analysis
The molecular structure of 1,4-Dichloro-2-(methylsulfonyl)benzene consists of a benzene ring with two chlorine atoms and a methylsulfonyl group attached to it . The InChI representation of the molecule isInChI=1S/C7H6Cl2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 . Physical And Chemical Properties Analysis
1,4-Dichloro-2-(methylsulfonyl)benzene has a molecular weight of 225.09 g/mol . It has a topological polar surface area of 42.5 Ų . The compound has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound are 223.9465560 g/mol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
Dichlorobenzenes, including “1,4-Dichloro-2-(methylsulfonyl)benzene”, are often used in organic synthesis . They can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . In this reaction, the pi electrons in the benzene ring attack an electrophile, forming an arenium ion. This ion is then deprotonated, reforming the aromatic ring .
Chemical Properties
The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” has a molecular weight of 161.029 . This information can be useful in various chemical analyses and procedures .
NMR Spectroscopy
The compound “1,4-Dichloro-2-(methylsulfonyl)benzene” can be analyzed using NMR spectroscopy . This technique can provide detailed information about the structure and properties of the compound .
Eigenschaften
IUPAC Name |
1,4-dichloro-2-methylsulfonylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2O2S/c1-12(10,11)7-4-5(8)2-3-6(7)9/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBNXJVBRMNLIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40216805 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloro-2-(methylsulfonyl)benzene | |
CAS RN |
66640-63-9 |
Source


|
| Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066640639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dichloro-2-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40216805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 66640-63-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

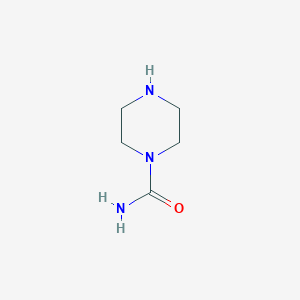
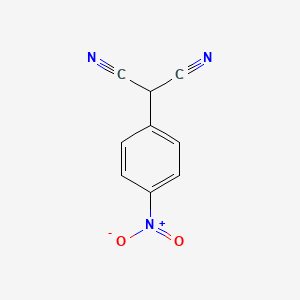
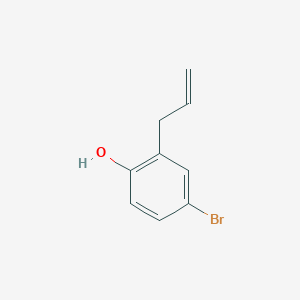
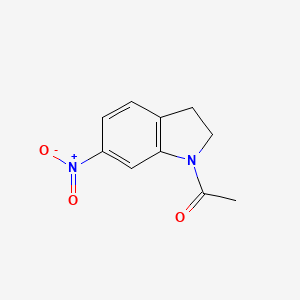

![N-[(4-Methylphenyl)sulfonyl]histidine](/img/structure/B1295735.png)


